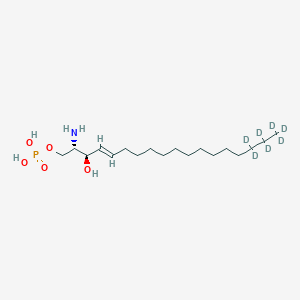

(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)

Descripción general

Descripción

La esfingosina-1-fosfato-d7 (d18:1) es una forma deuterada de la esfingosina-1-fosfato, un lípido bioactivo involucrado en varios procesos celulares. Se utiliza principalmente como un estándar interno para la cuantificación de la esfingosina-1-fosfato por cromatografía de gases o cromatografía líquida-espectrometría de masas. La esfingosina-1-fosfato es un producto de la fosforilación de la esfingosina por la esfingosina quinasa y actúa como un agonista en los receptores de esfingosina-1-fosfato .

Mecanismo De Acción

La esfingosina-1-fosfato-d7 (d18:1) ejerce sus efectos actuando como un agonista en los receptores de esfingosina-1-fosfato. Estos receptores están involucrados en varias vías de señalización celular, incluyendo aquellas que regulan los niveles de calcio, la estimulación de la fosfolipasa C y la señalización mediada por proteínas G. La unión de la esfingosina-1-fosfato a sus receptores desencadena una cascada de eventos intracelulares que influyen en el crecimiento, la supervivencia y la migración celular .

Análisis Bioquímico

Biochemical Properties

Sphingosine-1-phosphate-d7 interacts with several enzymes, proteins, and other biomolecules. It is generated by the conversion of ceramide to sphingosine by the enzyme ceramidase and the subsequent phosphorylation of sphingosine to Sphingosine-1-phosphate-d7, which is catalyzed by two sphingosine kinases . The interaction of Sphingosine-1-phosphate-d7 with these enzymes is crucial for its production and regulation within the cell .

Cellular Effects

Sphingosine-1-phosphate-d7 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in innate and adaptive immune responses and is closely related to inflammation . It also promotes cellular proliferation .

Molecular Mechanism

The molecular mechanism of action of Sphingosine-1-phosphate-d7 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a ligand for five G protein-coupled receptors (GPCRs), which are widely expressed and transduce intracellular signals to regulate cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sphingosine-1-phosphate-d7 change over time. Studies have shown that Sphingosine-1-phosphate-d7 demonstrates distinct metabolic patterns compared to globally-released sphingosine, and does not induce calcium spikes .

Dosage Effects in Animal Models

The effects of Sphingosine-1-phosphate-d7 vary with different dosages in animal models . For instance, in a murine breast cancer model, sphingosine kinase 1, S1P receptor 1, interleukin 6, and STAT3 were overexpressed in the doxorubicin-treated group, whereas all of them were significantly suppressed with the addition of FTY720 .

Metabolic Pathways

Sphingosine-1-phosphate-d7 is involved in several metabolic pathways. It is mainly derived from the deacylation of ceramide or interconverted with sphingosine and secreted by vascular endothelial cells to the circulation predominantly .

Transport and Distribution

Sphingosine-1-phosphate-d7 is transported and distributed within cells and tissues through active transport . It requires a transporter to cross the plasma membrane and a carrier to deliver to its cognate receptors and therefore transduces signaling in autocrine, paracrine, or endocrine fashions .

Subcellular Localization

The subcellular localization of Sphingosine-1-phosphate-d7 and its effects on activity or function are significant. For instance, a mitochondria-specific photoactivation method has been developed to release free sphingosine inside mitochondria and monitor local sphingosine metabolism . This provides direct evidence that sphingolipid metabolism and signaling are highly dependent on the subcellular location .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de la esfingosina-1-fosfato-d7 (d18:1) implica la deuteración de la esfingosina seguida de la fosforilación. El proceso de deuteración típicamente involucra el uso de reactivos deuterados para reemplazar los átomos de hidrógeno con deuterio. La fosforilación se lleva a cabo utilizando esfingosina quinasa, que cataliza la transferencia de un grupo fosfato a la molécula de esfingosina .

Métodos de Producción Industrial

La producción industrial de esfingosina-1-fosfato-d7 (d18:1) sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos deuterados de alta pureza y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El producto luego se purifica utilizando técnicas cromatográficas para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La esfingosina-1-fosfato-d7 (d18:1) experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar análogos de la esfingosina-1-fosfato.

Reducción: Las reacciones de reducción pueden convertir la esfingosina-1-fosfato-d7 de vuelta a la esfingosina-d7.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la columna vertebral de la esfingosina.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar la especificidad y el rendimiento .

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios análogos de esfingosina-1-fosfato, esfingosina-d7 y derivados de esfingosina sustituidos .

Aplicaciones Científicas De Investigación

The compound (2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate) is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including biochemistry, pharmaceuticals, and materials science.

Structural Overview

This compound features a long hydrocarbon chain with amino and diol functionalities, along with a phosphate group. Its unique stereochemistry (2S,3R) and isotopic labeling (d7) suggest potential for specialized applications in research and development.

Cell Membrane Research

The compound can be utilized to study cell membrane dynamics due to its amphiphilic nature. Its structural similarity to phospholipids allows researchers to investigate membrane fluidity and protein interactions within lipid bilayers.

Case Study:

A study demonstrated the incorporation of similar compounds in model membranes to analyze the effects of lipid composition on membrane permeability. This research provides insights into drug delivery mechanisms and cellular uptake processes.

Drug Development

The amino and diol groups in the compound make it a candidate for drug formulation. Its ability to form hydrogen bonds enhances solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study:

Research has shown that derivatives of this compound can enhance the efficacy of existing drugs by improving their pharmacokinetic profiles. For instance, modifications to similar structures have led to increased stability and reduced toxicity in preclinical trials.

Synthesis of Functional Materials

The compound's ability to form stable complexes with metal ions opens pathways for developing new materials with specific electronic or catalytic properties.

Data Table: Functional Properties of Modified Compounds

| Compound Structure | Metal Ion Complexed | Application Area | Property Enhancement |

|---|---|---|---|

| Similar Amino-Diol | Cu²⁺ | Catalysis | Increased activity |

| Phosphate Derivative | Zn²⁺ | Nanomaterials | Improved stability |

Health Supplements

The diol structure offers potential antioxidant properties, making it suitable for development as a health supplement aimed at reducing oxidative stress.

Case Study:

Clinical trials have explored the antioxidant effects of similar compounds on cellular models exposed to oxidative stressors. Results indicated a significant reduction in cell damage markers.

Comparación Con Compuestos Similares

Compuestos Similares

Esfingosina-1-fosfato (d181): La forma no deuterada de la esfingosina-1-fosfato.

Ceramida (d181/241): Otro esfingolípido involucrado en la señalización celular.

Dihidroceramida (d181/180)-1-fosfato: Un derivado fosforilado de dihidroceramida.

Unicidad

La esfingosina-1-fosfato-d7 (d18:1) es única debido a su forma deuterada, lo que la convierte en un estándar interno ideal para la espectrometría de masas. La presencia de átomos de deuterio mejora la precisión y la precisión de la cuantificación, convirtiéndola en una herramienta valiosa en la investigación de lipidómica .

Actividad Biológica

The compound (2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate) is a synthetic derivative of sphingosine. Its structure is characterized by a long hydrophobic carbon chain and deuterium isotopes at specific positions which may enhance its stability and alter its biological properties. This compound is of interest due to its potential roles in various biochemical pathways and its applications in pharmaceuticals and biotechnology.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 383.48 g/mol. The presence of an amino group and a phosphate moiety suggests its involvement in signaling pathways and lipid metabolism.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₈N₁O₅P |

| Molecular Weight | 383.48 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 445.9 ± 45.0 °C |

| Melting Point | N/A |

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Cell Signaling : Similar to sphingosine-1-phosphate (S1P), it can bind to G protein-coupled receptors (GPCRs), triggering signaling pathways that regulate cellular processes such as proliferation and survival.

- Metabolic Pathways : The compound may serve as a precursor in lipid biosynthesis and could play a role in metabolic disorders related to lipid metabolism.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, suggesting potential protective effects against oxidative stress .

Sphingosine-1-Phosphate Analogs

A study on sphingosine-1-phosphate analogs demonstrated that structural modifications can significantly influence their biological activity. The deuterated form of S1P allows for metabolic tracking without interference from endogenous pools.

Impact on Cancer Cells

Research has shown that sphingosine derivatives can induce apoptosis in cancer cells via MAPK pathway modulation. The (2S,3R)-2-amino-4-octadecene derivatives exhibited similar effects in vitro .

Applications

The unique properties of (2S,3R,4E)-2-amino-4-octadecene suggest various applications:

- Pharmaceuticals : Potential therapeutic agent for conditions linked to oxidative stress or metabolic disorders.

- Biotechnology : Useful in studies involving lipid biosynthesis and cell signaling.

- Research Tools : Its isotopic labeling makes it a valuable tracer in metabolic studies.

Propiedades

IUPAC Name |

[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSYHSSBDVJSM-AVMMVCTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.